![molecular formula C8H17ClFN B2423681 [(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride CAS No. 2253641-26-6](/img/structure/B2423681.png)
[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoromethyl group attached to a cyclohexyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexyl ring, which can be derived from cyclohexanone.
Amination: The next step involves the introduction of the methanamine group. This can be accomplished through reductive amination using an amine source and a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of [(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylmethanamine derivatives.
Substitution: Formation of substituted cyclohexylmethanamine derivatives.
Aplicaciones Científicas De Investigación
[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride can be compared with other similar compounds such as:
[(1R,3S)-3-(Chloromethyl)cyclohexyl]methanamine;hydrochloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
[(1R,3S)-3-(Bromomethyl)cyclohexyl]methanamine;hydrochloride: Contains a bromomethyl group, which affects its reactivity and applications.
[(1R,3S)-3-(Hydroxymethyl)cyclohexyl]methanamine;hydrochloride: Features a hydroxymethyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in the presence of the fluoromethyl group, which imparts distinct physicochemical properties and enhances its potential for various applications.
Propiedades
IUPAC Name |
[(1R,3S)-3-(fluoromethyl)cyclohexyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h7-8H,1-6,10H2;1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNASSTVNLRLXRF-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CF)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)CF)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
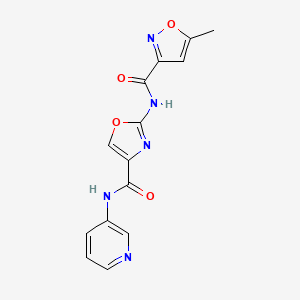
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid](/img/structure/B2423600.png)
![4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate](/img/structure/B2423601.png)
![2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2423602.png)
![2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2423604.png)
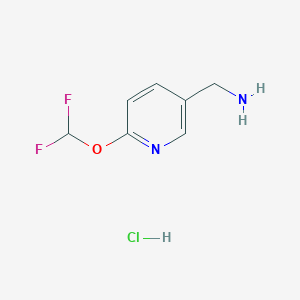
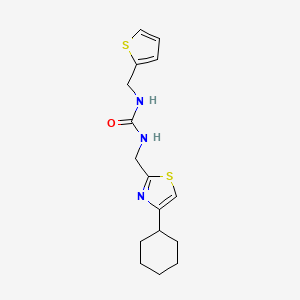
![N-{4-[(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B2423608.png)
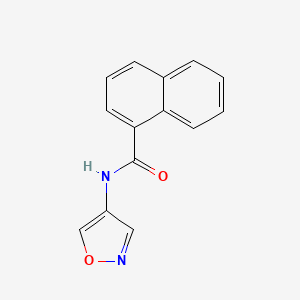
![3-(2-fluorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423612.png)
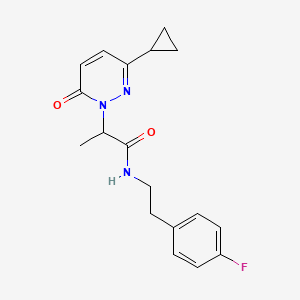
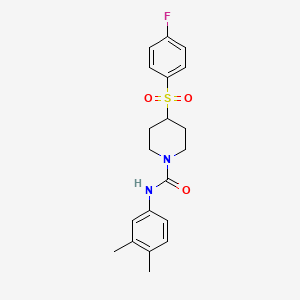
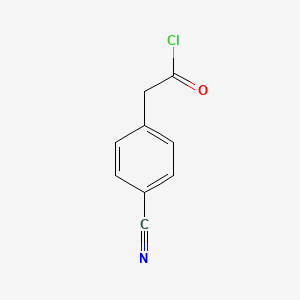
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2423621.png)
